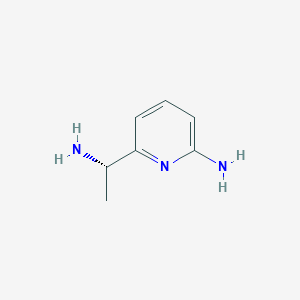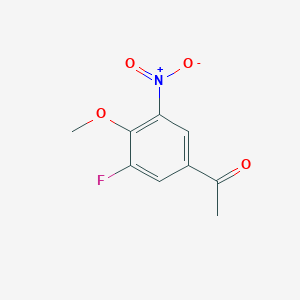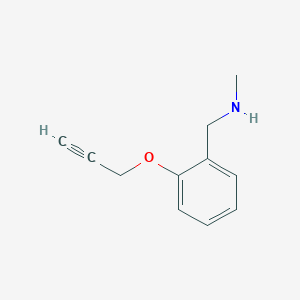
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a phenyl ring substituted with a prop-2-yn-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-(prop-2-yn-1-yloxy)benzaldehyde with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding formamides under visible-light-induced conditions.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formamides are the major products formed from oxidation reactions.
Reduction: The corresponding amine is formed as the major product.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is unique due to its specific substitution pattern and its ability to act as a photosensitizer. This property makes it particularly useful in photochemical reactions and the study of biological systems under light-induced conditions .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-methyl-1-(2-prop-2-ynoxyphenyl)methanamine |
InChI |
InChI=1S/C11H13NO/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h1,4-7,12H,8-9H2,2H3 |
InChI-Schlüssel |
PJPJERGJAVJLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)
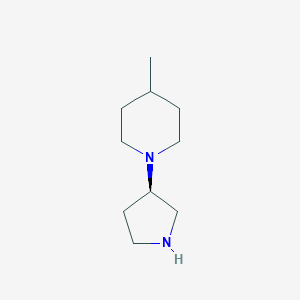
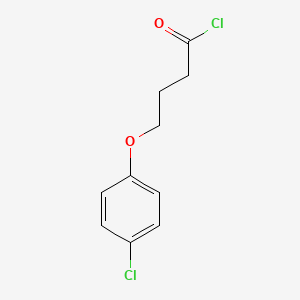
![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
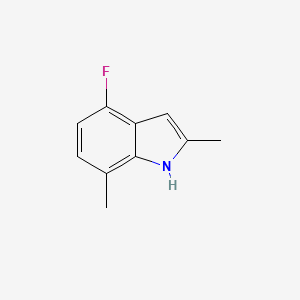
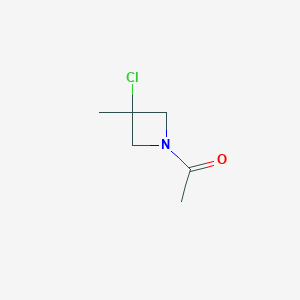

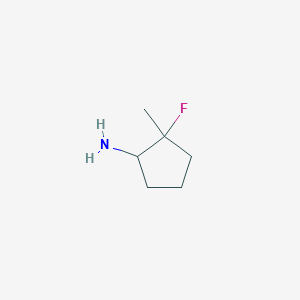
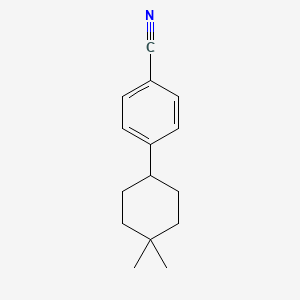

![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
